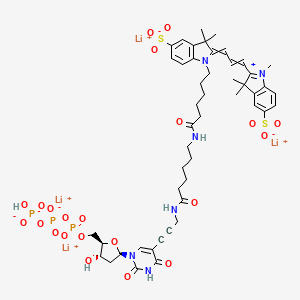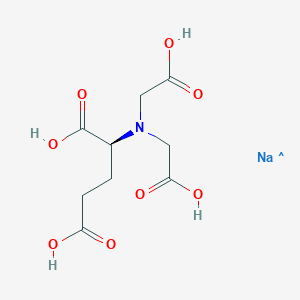
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) is a chelating agent widely used in various industrial and scientific applications. This compound is known for its ability to form stable complexes with metal ions, making it valuable in processes that require metal ion sequestration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) typically involves the reaction of L-glutamic acid with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions are carefully controlled to ensure high yield and purity. The process can be summarized as follows:
Double Cyanomethylation: L-glutamic acid reacts with formaldehyde and sodium cyanide to form an intermediate diacetonitrile.
Hydrolysis: The intermediate is then hydrolyzed to produce the trisodium salt of N,N-bis(carboxymethyl)-L-Glutamic acid.
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields and minimizing impurities. The process involves continuous reaction control at relatively low pressures and temperatures. The use of inexpensive raw materials and the avoidance of complex isolation steps are key factors in the industrial synthesis .
化学反応の分析
Types of Reactions
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) primarily undergoes chelation reactions with metal ions. It forms stable 1:1 chelate complexes with cations having a charge number of at least +2, such as calcium and magnesium .
Common Reagents and Conditions
The compound reacts with metal ions in aqueous solutions, often under neutral to slightly alkaline conditions. The presence of sodium ions enhances the solubility and reactivity of the compound .
Major Products
The major products of these reactions are stable, water-soluble metal complexes. These complexes are used in various applications, including water treatment and cleaning products .
科学的研究の応用
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions.
Biology: Employed in biochemical assays to control metal ion concentrations.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in water treatment, cleaning products, and as a stabilizer in various formulations
作用機序
The compound exerts its effects through chelation, where it binds to metal ions via its carboxylate groups. This binding forms stable complexes that prevent the metal ions from participating in unwanted reactions. The molecular targets are primarily divalent and trivalent metal cations, and the pathways involved include the formation of coordinate bonds between the metal ions and the carboxylate groups .
類似化合物との比較
Similar Compounds
Nitrilotriacetic acid trisodium salt: Another chelating agent with similar applications but different molecular structure.
Ethylenediaminetetraacetic acid (EDTA): Widely used chelating agent with a broader range of applications.
Methylglycinediacetic acid trisodium salt (MGDA-Na3): Known for its biodegradability and environmental compatibility.
Uniqueness
N,N-bis(carboxymethyl)-L-Glutamic acid sodium salt(1:x) is unique due to its specific molecular structure, which provides high stability and selectivity in forming metal complexes. Its biodegradability and low toxicity make it an environmentally friendly alternative to other chelating agents .
特性
CAS番号 |
302337-35-5 |
|---|---|
分子式 |
C9H13NNaO8 |
分子量 |
286.19 g/mol |
InChI |
InChI=1S/C9H13NO8.Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);/t5-;/m0./s1 |
InChIキー |
BWJZOKPGTZADMS-JEDNCBNOSA-N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
物理的記述 |
Pellets or Large Crystals, Liquid; Liquid; Dry Powder |
関連するCAS |
282524-66-7 65345-21-3 51981-21-6 63998-93-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)

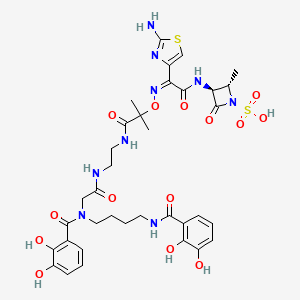
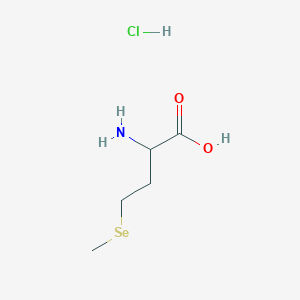

![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
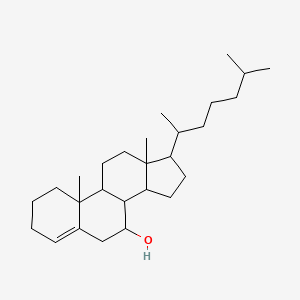

![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)
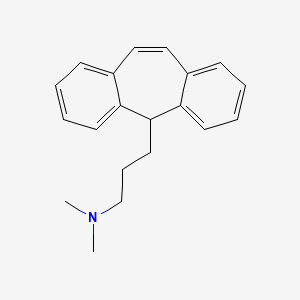
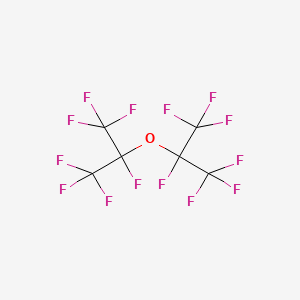
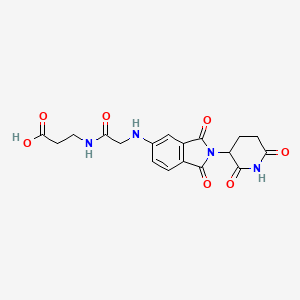
![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
